molecular formula C12H12N4O3 B12935392 N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide CAS No. 93289-97-5

N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide

Cat. No.: B12935392
CAS No.: 93289-97-5
M. Wt: 260.25 g/mol
InChI Key: FTXFIOALJGNPST-UHFFFAOYSA-N
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Description

N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, including arylhalides and aromatic and saturated heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby inhibiting or activating specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to the death of microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-Methyl-4-nitro-1H-imidazol-1-yl)phenyl)acetamide is unique due to its specific substitution pattern and the presence of both nitro and acetamide groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

93289-97-5

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-[4-(2-methyl-4-nitroimidazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C12H12N4O3/c1-8-13-12(16(18)19)7-15(8)11-5-3-10(4-6-11)14-9(2)17/h3-7H,1-2H3,(H,14,17)

InChI Key

FTXFIOALJGNPST-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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